SMN Protein Stabilization Potency: A Defined EC₅₀ Distinguishes it from a Potent Clinical-Stage SMN2 Splicing Modulator
This compound demonstrates a quantifiable, albeit modest, ability to stabilize the human Survival Motor Neuron (SMN) protein, with an EC₅₀ of 2.60E+3 nM (2.6 µM) in a HEK293 cell-based luciferase reporter assay [1]. This activity is structurally defined and differentiates it from the highly optimized clinical-stage SMN2 splicing modulator NVS-SM2, which achieves a significantly more potent EC₅₀ of 2 nM [2]. This data confirms the target compound's functional interaction with the SMN pathway and establishes its specific potency benchmark for use in exploratory or comparative research.
| Evidence Dimension | SMN protein stabilization potency |
|---|---|
| Target Compound Data | EC₅₀ = 2,600 nM |
| Comparator Or Baseline | NVS-SM2 (SMN2 splicing enhancer) EC₅₀ = 2 nM |
| Quantified Difference | 1,300-fold less potent |
| Conditions | Human SMN protein stabilization in HEK293 cells expressing SMN2 promoter, measured after 24 hrs by luciferase reporter gene assay [1]. NVS-SM2 data reported in product literature [2]. |
Why This Matters
For researchers studying SMN biology, this compound provides a lower-potency, chemically distinct tool compound with a defined EC₅₀, enabling concentration-dependent mechanistic studies where a high-potency modulator like NVS-SM2 might saturate the system.
- [1] BindingDB. BDBM50242560 (CHEMBL4081226). Affinity Data: EC₅₀ = 2.60E+3 nM for human SMN protein stabilization. View Source
- [2] MedChemExpress. NVS-SM2: A potent, orally active SMN2 splicing enhancer with an EC₅₀ of 2 nM for SMN. View Source
